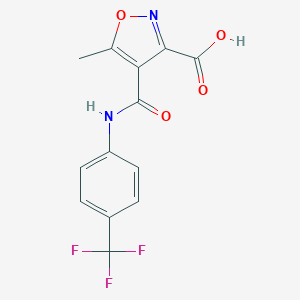

3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide

Overview

Description

3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide is a synthetic organic compound characterized by its isoxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide typically involves the following steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine.

-

Introduction of the Carboxamide Group: : The carboxamide group is introduced via an amidation reaction. This can be achieved by reacting the isoxazole derivative with an appropriate amine, such as 4-(trifluoromethyl)aniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties, acting as a prodrug that is metabolized into active compounds capable of inhibiting inflammatory responses. In preclinical studies, it has shown effectiveness in animal models for conditions such as arthritis, demonstrating good absorption and bioavailability .

Applications in Pharmacology

- Prodrug Development :

- Potential in Arthritis Treatment :

- Research on Drug Interactions :

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide:

- Study A : In a controlled trial involving rats, the compound was administered orally, leading to significant reductions in inflammatory markers compared to control groups .

- Study B : A comparative analysis with similar compounds highlighted its superior bioactivity due to the presence of both carboxylic acid and isoxazole functionalities, which enhance solubility and therapeutic potential .

- Study C : Research published in reputable journals emphasized its role as a promising candidate for further clinical development aimed at inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the isoxazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

3-Carboxy-5-methyl-4-isoxazolecarboxamide: Lacks the trifluoromethyl group, which may reduce its binding affinity and selectivity.

N-(4-(Trifluoromethyl)phenyl)-4-isoxazolecarboxamide: Lacks the carboxy group, potentially altering its reactivity and solubility.

5-Methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide: Lacks the carboxy group at the 3-position, which may affect its chemical properties and applications.

Uniqueness

The presence of both the carboxy and trifluoromethyl groups in 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide makes it unique. These functional groups contribute to its high reactivity, binding affinity, and potential for diverse applications in various fields.

Biological Activity

3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide (referred to as "the compound") is a synthetic organic compound with significant potential in pharmacological applications, particularly in anti-inflammatory and anti-arthritic therapies. This article explores its biological activity, synthesis, metabolic pathways, and therapeutic implications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both a carboxylic acid and an isoxazole moiety, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 314.22 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.22 g/mol |

| Density | 1.52 g/cm³ |

| Boiling Point | 396.2 °C |

| Flash Point | 193.4 °C |

Synthesis

The synthesis of the compound typically involves cycloaddition reactions, specifically the cycloaddition of carbethoxyformonitrile oxide to N-(4-(trifluoromethyl)phenyl)-3-pyrrolidino-2-butenamide, followed by hydrolysis. This method allows for the efficient formation of the isoxazole structure while maintaining high purity levels.

Anti-inflammatory Properties

Research indicates that the compound exhibits significant anti-inflammatory properties . It acts primarily as a prodrug, which is metabolized in vivo to yield active compounds that inhibit inflammatory pathways. In animal models, it has shown effective absorption and bioavailability, contributing to its therapeutic potential against conditions such as arthritis .

The compound's mechanism involves modulation of inflammatory responses through its metabolites, which interact with biological targets associated with inflammation. Studies have demonstrated that it reduces levels of pro-inflammatory cytokines and mediators, suggesting its utility in treating chronic inflammatory diseases .

Case Studies and Research Findings

- Animal Model Studies : In studies involving rats, the compound was administered orally and subsequently metabolized into active anti-inflammatory agents within 24 hours. Plasma concentrations were comparable to those achieved with established anti-inflammatory drugs .

- Comparative Studies : When compared to structurally similar compounds, such as 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, the unique combination of functional groups in this compound enhances its solubility and bioactivity, making it a more effective candidate for therapeutic applications .

- In Vitro Studies : The compound has also been evaluated for its effects on cancer cell lines. The presence of the trifluoromethyl group has been shown to enhance anti-cancer activity in related isoxazole compounds, indicating potential applications beyond anti-inflammatory uses .

Properties

IUPAC Name |

5-methyl-4-[[4-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-7(3-5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREXMXPNUAJXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159067 | |

| Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134888-93-0 | |

| Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134888930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.